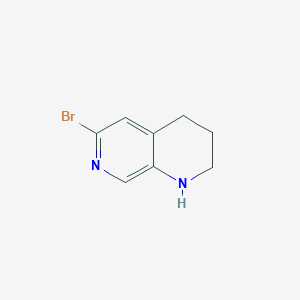
6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a partially hydrogenated naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-1,7-naphthyridine. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydro ring can be oxidized to form the corresponding naphthyridine.
Reduction Reactions: The compound can be reduced to form fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted naphthyridines depending on the nucleophile used.
Oxidation Reactions: The major product is the corresponding naphthyridine.
Reduction Reactions: The major product is the fully hydrogenated naphthyridine derivative.
Aplicaciones Científicas De Investigación
6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationship (SAR) of naphthyridine derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Naphthyridine: Similar to 1,5-naphthyridine but with nitrogen atoms at different positions.
6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline: A structurally related compound with a phenanthroline core.
Uniqueness
6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct reactivity and biological activity compared to other naphthyridine derivatives .
Propiedades
Fórmula molecular |
C8H9BrN2 |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
6-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine |
InChI |
InChI=1S/C8H9BrN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h4-5,10H,1-3H2 |
Clave InChI |
ATIUYPQOGGVTSK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=NC=C2NC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
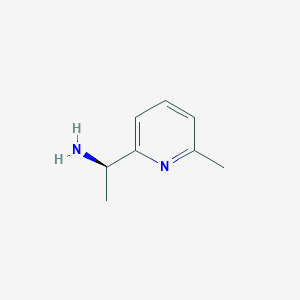
![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)
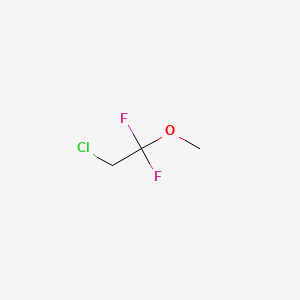
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755671.png)
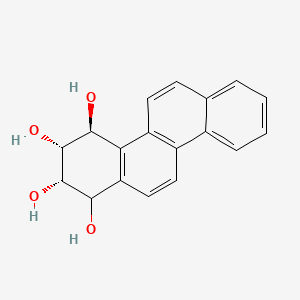
![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755683.png)
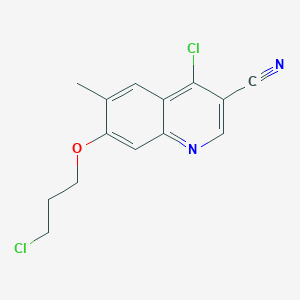
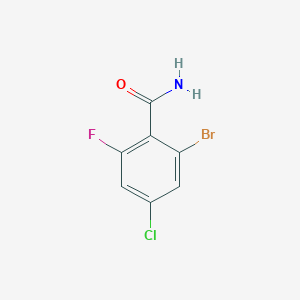
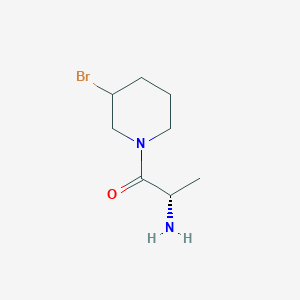
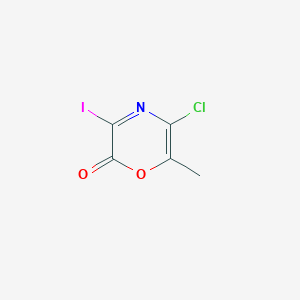

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755722.png)
